Zingerol, (S)-

Description

Contextualization of (S)-Zingerol within the Gingerol Family

The gingerol family is a class of phenolic compounds primarily found in the rhizome of ginger (Zingiber officinale). myfoodresearch.commdpi.com This family includes several key compounds responsible for the characteristic pungent taste of fresh ginger, such as ebi.ac.uk-gingerol, ontosight.ai-gingerol, and acs.org-gingerol. myfoodresearch.comebi.ac.uk These compounds share a common 4-hydroxy-3-methoxyphenyl functional group but differ in the length of their unbranched alkyl side chains. myfoodresearch.com

Zingerone (B1684294), a related and well-studied compound, is not typically found in fresh ginger but is formed from gingerols during cooking or drying through a retro-aldol reaction. ebi.ac.ukwikipedia.orgresearchgate.net This process converts the beta-hydroxy ketone structure of gingerols into the ketone group of zingerone. ebi.ac.ukresearchgate.net (S)-Zingerol is structurally similar to zingerone, but possesses a hydroxyl group instead of a ketone group on the side chain, making it a secondary alcohol. This structural difference, specifically the chirality at the alcohol carbon, distinguishes (S)-Zingerol from the achiral zingerone and the other gingerols which have their chiral center at a different position.

While gingerols are the main pungent principles in fresh ginger, their transformation products, including zingerone and shogaols (formed through dehydration of gingerols), contribute to the flavor profile of dried ginger. ebi.ac.ukwikipedia.org (S)-Zingerol, though not a direct pungency contributor, is part of this complex phytochemical landscape.

Historical Perspectives in Phytochemistry

The study of ginger's chemical constituents dates back to the late 19th and early 20th centuries. The initial focus was on isolating and identifying the compounds responsible for its sharp flavor. J. C. Thresh first isolated gingerol in 1879. acs.org Later, in 1917, Hiroshi Nomura, a chemistry professor at Tokyo Imperial University, isolated zingerone from ginger root and identified its empirical formula and structure. wikipedia.org Nomura also developed a method for its synthesis. wikipedia.org

For many years, research on ginger-related compounds centered on the more abundant gingerols and their pungent derivatives, shogaols, and the flavor compound zingerone. The synthesis of these major components, including zingerone and gingerol, was a significant area of research. tandfonline.comoup.comscispace.com The understanding of the chemical transformations between these compounds, such as the conversion of gingerol to zingerone upon heating, was a key development in food chemistry and phytochemistry. ebi.ac.ukresearchgate.net The specific investigation of (S)-Zingerol is a more recent development, emerging from the broader and more detailed analysis of ginger's complex phytochemical profile and the exploration of minor constituents.

Contemporary Research Significance of (S)-Zingerol

In recent years, research has expanded to investigate the less abundant and structurally unique compounds within the ginger family, including (S)-Zingerol. Modern analytical techniques have enabled the identification and characterization of such minor components.

Current research interest in (S)-Zingerol stems from its specific chemical structure, particularly its chirality, which may lead to distinct biological interactions compared to its achiral counterpart, zingerone, and other related gingerols. While zingerone itself is a subject of ongoing research for its antioxidant and other biological activities, the focus on (S)-Zingerol explores the potential influence of the stereospecific hydroxyl group. nih.govfrontiersin.org

(S)-Zingerol has been reported to occur naturally in plants such as Abies nephrolepis (Khingan fir) and Taxus baccata (European yew). Unlike zingerone's formation through thermal degradation, (S)-Zingerol's natural biogenesis is thought to involve enzymatic reduction pathways.

Structure

2D Structure

3D Structure

Properties

CAS No. |

932042-60-9 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

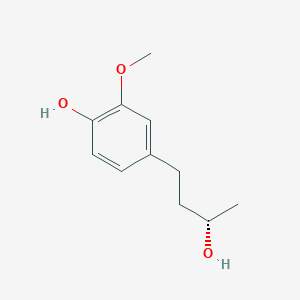

IUPAC Name |

4-[(3S)-3-hydroxybutyl]-2-methoxyphenol |

InChI |

InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m0/s1 |

InChI Key |

GTLGHKNKLRZSMO-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CCC1=CC(=C(C=C1)O)OC)O |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)O)OC)O |

Origin of Product |

United States |

Stereoselective Synthesis and Biosynthesis of S Zingerol and Its Analogs

Stereoselective Chemical Synthesis Methodologies for (S)-Zingerol

Enantioselective Approaches for (S)-Zingerol Production

Enantioselective synthesis aims to produce a specific enantiomer, in this case, the (S)- form of Zingerol, from non-chiral starting materials. This avoids the formation of a 50:50 mixture of enantiomers (a racemic mixture) which would require subsequent separation.

One notable approach involves an organocatalytic enantioselective aldol (B89426) reaction. Researchers have successfully synthesized (+)-(S)-[n]-gingerols, a class of compounds to which Zingerol belongs, by using the amino acid L-proline as a catalyst. nih.govresearchgate.net This method constructs the required stereogenic center from readily available achiral starting materials. nih.gov Another powerful technique employed is the Sharpless asymmetric dihydroxylation, which introduces the chiral hydroxyl group with a high degree of stereocontrol. researchgate.net

Biocatalysis offers a green alternative for enantioselective synthesis. The use of isolated alcohol dehydrogenases (ADHs) has been systematically studied for the stereoselective reduction of gingerol-like compounds, achieving the desired enantioenriched secondary alcohol derivatives. cnr.it Fungal biocatalysis has also proven effective in producing both (R)- and (S)-Zingerols. mdpi.com For instance, biotransformation of zingerone (B1684294) using baker's yeast can yield (S)-Zingerol, albeit with variable enantiomeric excess. mdpi.com

A summary of key enantioselective methods is presented below:

Table 1: Enantioselective Synthesis Methods for (S)-Zingerol and Analogs| Method | Key Reagent/Catalyst | Starting Materials | Target Compound(s) | Reference(s) |

|---|---|---|---|---|

| Organocatalytic Aldol Reaction | L-proline | Achiral aldehydes and ketones | (+)-(S)-[n]-gingerols | nih.gov, researchgate.net |

| Asymmetric Dihydroxylation | AD-mix β (Sharpless catalyst) | Alkenes | (S)-gingerols | researchgate.net |

| Fungal Biocatalysis | Baker's yeast | Zingerone | (S)-Zingerol | mdpi.com |

| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | Gingerol-like ketones | Enantioenriched gingerdiols | cnr.it |

Semi-Synthetic Derivatization Pathways from Natural Precursors

Semi-synthesis utilizes naturally occurring compounds as starting materials, chemically modifying them to obtain the desired product. This can be more efficient than total synthesis if the natural precursor already contains a significant portion of the target molecule's structure.

A primary natural precursor for Zingerol is oup.com-Gingerol, the major pungent compound in fresh ginger. rsc.org Zingerol itself can be considered a derivative of gingerol, as the cooking of ginger facilitates a retro-aldol reaction that transforms gingerol into zingerone, which is structurally related to zingerol. wikipedia.org A more controlled semi-synthetic approach involves the chemical reduction of oup.com-Gingerol. For example, reduction with sodium borohydride (B1222165) (NaBH₄) yields the corresponding gingerdiols.

Another related natural product, oup.com-Shogaol, which is formed from the dehydration of oup.com-Gingerol during drying or heating, can also be a precursor. wikipedia.org While reversing the dehydration to get back to gingerol is possible, it typically results in low yields. A more productive pathway involves using eugenol, another natural product, which can be converted to a nitro compound and then reacted with terminal alkenes to produce isoxazolines. Subsequent catalytic hydrogenation yields the respective gingerols. nih.gov

Extensive research has explored the chemical space around oup.com-gingerol, creating a wide array of semi-synthetic and synthetic analogues to investigate their biological activities. rsc.orgrsc.orgresearchgate.netnih.gov These efforts have led to the creation of over 160 derivatives, including modifications to the alkyl chain, the aromatic ring, and the β-hydroxyketone system. researchgate.net

In Vitro Cell Culture and Tissue Synthesis of Zingerol Analogs

The production of Zingerol and its analogs through biotechnological methods, such as plant cell and tissue culture, represents an emerging field. These techniques offer the potential for a sustainable and controlled supply of these compounds, independent of geographical and climatic constraints on plant cultivation.

A direct example of this is the biotransformation of zingerone using cultured cells of Phytolacca americana (American pokeweed). In these cultures, the asymmetric reduction of zingerone yielded (S)-(+)-Zingerol as a by-product with high enantiomeric purity (98% ee), demonstrating the capability of plant cells to perform stereoselective synthesis. mdpi.com

Furthermore, the establishment of in vitro cultures of ginger itself, particularly through somatic embryogenesis, is a promising method for producing pathogen-free planting materials. researchgate.net These controlled cultures are essentially factories for the plant's natural products and could be optimized for the enhanced production of specific secondary metabolites like Zingerol and its precursors. researchgate.net

Biosynthetic Pathways of (S)-Zingerol in Zingiber officinale

In its native plant, Zingiber officinale, (S)-Zingerol is not synthesized directly but is derived from a larger family of compounds known as gingerols. The biosynthesis of these pungent principles is a complex process, involving the convergence of major metabolic pathways.

Elucidation of Phenylpropanoid and Shikimate-Acetate Mixed Pathways

The backbone of the gingerol molecule is constructed through a mixed biosynthetic pathway that combines intermediates from two major routes: the phenylpropanoid pathway and the polyketide (or acetate) pathway. wikipedia.orgrsc.orgrsc.org

Phenylpropanoid Pathway : This pathway begins with the amino acid L-phenylalanine. wikipedia.orgnih.gov A series of enzymatic steps converts L-phenylalanine into p-coumaroyl-CoA and subsequently into feruloyl-CoA. oup.comresearchgate.net This part of the pathway is responsible for forming the characteristic 4-hydroxy-3-methoxyphenyl group of the gingerols. researchgate.net This network is shared with the biosynthesis of other important plant compounds, such as monolignols. oup.com

Polyketide Pathway : The second part of the synthesis involves the condensation of feruloyl-CoA with a short-chain fatty acid, typically hexanoyl-CoA, via a polyketide synthase (PKS) mechanism. wikipedia.orgrsc.org This process, described as a "biological Claisen reaction," extends the side chain and forms the β-diketone intermediate, oup.com-gingerdione. rsc.org

The final step is the reduction of this diketone intermediate to form the β-hydroxyketone structure of oup.com-gingerol. rsc.org Zingerol is then formed from the breakdown of gingerol.

Identification and Characterization of Key Enzymatic Steps

The intricate biosynthetic pathway of gingerols is orchestrated by a series of specific enzymes. Research combining metabolomics and transcriptomics has identified numerous genes and the enzymes they encode, which are crucial for the synthesis of these compounds in the ginger rhizome. oup.comfrontiersin.orgnih.gov

Key enzymes in the initial phenylpropanoid stage include:

Phenylalanine ammonia (B1221849) lyase (PAL) : Catalyzes the first step, converting L-phenylalanine to cinnamic acid. researchgate.netfrontiersin.orgnih.gov

Cinnamate 4-hydroxylase (C4H) : Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.netfrontiersin.orgnih.gov

4-coumarate:CoA ligase (4CL) : Activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA. researchgate.netfrontiersin.orgnih.gov

Subsequent enzymes modify this core structure to produce the specific precursor for the condensation step:

p-Coumaroyl shikimate transferase (CST) and p-coumaroyl quinate transferase : These enzymes are involved in the hydroxylation and subsequent methylation of the aromatic ring. nih.gov

Caffeoyl-CoA O-methyltransferase (CCoAOMT) : This enzyme is responsible for the methylation that creates the methoxy (B1213986) group on the phenyl ring, leading to the formation of feruloyl-CoA. researchgate.netfrontiersin.org

The final stages of gingerol biosynthesis are catalyzed by:

Polyketide Synthases (PKS) : These enzymes perform the crucial condensation of feruloyl-CoA with a fatty acyl-CoA (like hexanoyl-CoA). wikipedia.orgoup.com

Reductases : An aldo-keto reductase (AOR) or similar enzyme reduces the β-keto group of the gingerdione (B193553) intermediate to the hydroxyl group found in gingerol. oup.com

Table 2: Key Enzymes in the Biosynthesis of Gingerols

| Enzyme Abbreviation | Full Enzyme Name | Role in Pathway | Reference(s) |

|---|---|---|---|

| PAL | Phenylalanine ammonia lyase | Converts L-phenylalanine to cinnamic acid | frontiersin.org, researchgate.net, oup.com |

| C4H | Cinnamate 4-hydroxylase | Converts cinnamic acid to p-coumaric acid | frontiersin.org, researchgate.net, oup.com |

| 4CL | 4-coumarate:CoA ligase | Converts p-coumaric acid to p-coumaroyl-CoA | frontiersin.org, researchgate.net, oup.com |

| HCT | Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase | Acyltransferase step, potential rate-limiting enzyme | researchgate.net |

| CCoAOMT | Caffeoyl-CoA O-methyltransferase | Methylates the phenyl ring, forming feruloyl-CoA precursor | frontiersin.org, researchgate.net, oup.com |

| PKS | Polyketide Synthase | Condenses feruloyl-CoA with a fatty acyl-CoA | wikipedia.org, oup.com |

| AOR | Aldo-keto reductase | Reduces the β-diketone intermediate to gingerol | oup.com |

Role of Phenylalanine Ammonia Lyase (PAL)

Phenylalanine Ammonia Lyase (PAL) is the gateway enzyme for the phenylpropanoid pathway in plants. wikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia, committing carbon from primary metabolism to the synthesis of thousands of phenolic compounds. wikipedia.orgtaylorandfrancis.com This initial step is crucial as it directs the flow of the essential precursor, phenylalanine, towards the biosynthesis of lignin (B12514952), flavonoids, and, pertinent to this context, the molecular backbone of zingerol. wikipedia.orgmdpi.com

The activity of PAL is a critical regulatory point in this metabolic network. mdpi.com Its expression is often induced by various biotic and abiotic stimuli, including tissue wounding, pathogenic attack, light, and hormones. wikipedia.orgnih.gov In the context of ginger (Zingiber officinale), PAL initiates the sequence that forms the phenylpropanoid portion of gingerols, which are the precursors to zingerone. wikipedia.orgnih.gov The conversion of L-phenylalanine to cinnamic acid is the first in a series of reactions that modify the aromatic ring and the side chain, ultimately yielding feruloyl-CoA, a key intermediate for zingerol biosynthesis. wikipedia.orgnih.gov Studies on ginger rhizomes have shown that genes encoding PAL are differentially expressed during various stages of development, which correlates with the accumulation of gingerols. nih.govfrontiersin.org

| Enzyme | Function | Precursor | Product | Pathway Step |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Catalyzes the deamination of L-phenylalanine. wikipedia.org | L-Phenylalanine | trans-Cinnamic Acid | Entry point into the Phenylpropanoid Pathway. wikipedia.orgmdpi.com |

Involvement of Caffeic Acid O-Methyltransferase (COMT) and Related Methyltransferases

Following the initial steps of the phenylpropanoid pathway, the aromatic ring of the cinnamic acid-derived backbone undergoes specific hydroxylations and methylations. Caffeic acid O-methyltransferase (COMT) and a related enzyme, Caffeoyl-CoA O-methyltransferase (CCoAOMT), play a pivotal role in this process. frontiersin.org These enzymes are S-adenosyl-L-methionine (SAM)-dependent methyltransferases that are essential for monolignol biosynthesis and are also key to the formation of the specific chemical structure of zingerol. frontiersin.orgnih.gov

COMT catalyzes the methylation of the hydroxyl group at the C3 position on the phenyl ring of caffeic acid or its CoA ester, converting it to ferulic acid or feruloyl-CoA, respectively. wikipedia.orguniprot.org This methylation is what gives zingerol its characteristic 3-methoxy-4-hydroxyphenyl group. vulcanchem.com While both COMT and CCoAOMT can perform this methylation, they exhibit different substrate preferences. nih.gov CCoAOMT primarily methylates caffeoyl-CoA to produce feruloyl-CoA, which is a direct precursor for the subsequent condensation step in the biosynthesis of gingerols. wikipedia.orgnih.gov Transcriptome analyses in ginger have identified CCoAOMT as a potential rate-limiting enzyme in gingerol biosynthesis, with its gene expression levels correlating with gingerol accumulation. researchgate.net The precise timing of this methylation—whether it occurs before or after the condensation with a polyketide unit—can vary, representing a branch point in the pathway. wikipedia.org

| Enzyme | Function | Substrate | Product | Significance |

|---|---|---|---|---|

| Caffeic Acid O-Methyltransferase (COMT) | Catalyzes O-methylation of the 3-hydroxyl group. nih.gov | Caffeic acid / 5-hydroxyferulic acid | Ferulic acid / Sinapic acid | Forms the guaiacyl (G) and syringyl (S) units of lignin and the methoxy group of zingerol. uniprot.orgresearchgate.net |

| Caffeoyl-CoA O-Methyltransferase (CCoAOMT) | Catalyzes O-methylation of caffeoyl-CoA. frontiersin.org | Caffeoyl-CoA | Feruloyl-CoA | Key step in providing the direct phenylpropanoid precursor for gingerol/zingerone biosynthesis. wikipedia.orgresearchgate.net |

Polyketide Synthase and Reductase Activities in Zingerol Formation

The formation of the carbon skeleton of zingerone is accomplished through the action of a type III polyketide synthase (PKS). wikipedia.orgresearchgate.net Specifically, an enzyme known as benzalacetone synthase (BAS) catalyzes a single decarboxylative condensation of a phenylpropanoid-CoA starter molecule (e.g., feruloyl-CoA) with one molecule of malonyl-CoA. researchgate.netresearchgate.net This reaction forms a diketide intermediate, 3-methoxy-4-hydroxybenzalacetone. researchgate.net

This intermediate then undergoes a reduction of its α,β-unsaturated double bond. This hydrogenation is catalyzed by an NADPH-dependent reductase called raspberry ketone/zingerone synthase (RZS). researchgate.netnih.gov The action of RZS on 3-methoxy-4-hydroxybenzalacetone yields zingerone. researchgate.net Zingerone itself is a ketone. researchgate.net

The final step to produce the chiral alcohol (S)-Zingerol from the achiral ketone zingerone involves an enantioselective reduction of the carbonyl group. vulcanchem.com This stereospecific reduction is carried out by NADPH-dependent ketone reductases. While this specific activity is part of the ginger biosynthetic pathway, highly efficient enantioselective production of (S)-Zingerol has been demonstrated using microbial biotransformation, where filamentous fungi employ Prelog-compliant reductases to reduce zingerone, yielding the (S)-enantiomer with high stereoselectivity. vulcanchem.com

| Enzyme/Enzyme Class | Function | Substrate(s) | Product | Pathway Stage |

|---|---|---|---|---|

| Benzalacetone Synthase (BAS) | Decarboxylative condensation of CoA esters. researchgate.net | Feruloyl-CoA + Malonyl-CoA | 3-methoxy-4-hydroxybenzalacetone | Polyketide chain formation. researchgate.net |

| Raspberry Ketone/Zingerone Synthase (RZS) | NADPH-dependent reduction of α,β-unsaturated double bond. researchgate.netnih.gov | 3-methoxy-4-hydroxybenzalacetone | Zingerone | Formation of the saturated side chain. researchgate.net |

| Ketone Reductase (ADH) | NADPH-dependent enantioselective reduction of the ketone carbonyl. vulcanchem.com | Zingerone | (S)-Zingerol | Stereoselective synthesis of the final alcohol. vulcanchem.com |

Gene Expression Analysis of Biosynthetic Enzymes

The biosynthesis of (S)-Zingerol and its precursors is tightly regulated at the genetic level. Gene expression analyses, particularly transcriptome studies of ginger rhizomes at different stages of development (young, mature, and old), have provided significant insights into this regulation. nih.govfrontiersin.org These studies reveal that the genes encoding key enzymes in the phenylpropanoid and gingerol biosynthesis pathways are differentially expressed, and this expression pattern correlates with the concentration of gingerols and related compounds in the tissues. nih.govresearchgate.net

For instance, the expression of genes for PAL, C4H (cinnamate 4-hydroxylase), 4CL (4-coumarate:CoA ligase), and CCoAOMT has been shown to be higher in young rhizomes, where the biosynthesis of secondary metabolites is most active, and decreases as the rhizome matures and ages. nih.govfrontiersin.org This suggests that the production of pharmacologically active compounds like gingerols is largely reduced in older tissues. frontiersin.org Among these, CCoAOMT has been identified as a potential rate-limiting enzyme, acting as a gatekeeper for the gingerol biosynthesis pathway. researchgate.net Furthermore, studies using engineered microorganisms to produce zingerone have benefited from gene expression analysis to fine-tune the biosynthetic pathway, optimizing enzyme expression ratios to maximize product yield and minimize metabolic burden on the host cell. researchgate.netfrontiersin.org Analysis of gene expression in response to various stimuli has also shown that zingerone can modulate the mRNA expression of inflammatory markers, indicating a feedback mechanism or broader regulatory role. plos.orgnih.gov

Intermediates and Metabolic Flux in (S)-Zingerol Biosynthesis

The biosynthetic pathway to (S)-Zingerol is a multi-step process involving several key metabolic intermediates. The pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. nih.gov

Key Intermediates in the Pathway:

L-Phenylalanine: The primary precursor. wikipedia.org

trans-Cinnamic Acid: Formed from phenylalanine by PAL. wikipedia.orgnih.gov

p-Coumaric Acid: Produced by the hydroxylation of cinnamic acid. wikipedia.org

Caffeic Acid: Formed by the hydroxylation of p-coumaric acid. wikipedia.org

Ferulic Acid: Generated by the methylation of caffeic acid by COMT. wikipedia.orguniprot.org

Feruloyl-CoA: The activated form of ferulic acid, which serves as the starter unit for polyketide synthesis. wikipedia.orgnih.gov

Hexanoyl-CoA: In the biosynthesis of nih.gov-gingerol (a major precursor to zingerone upon heating), hexanoyl-CoA is believed to serve as the extender unit. rsc.orgcaldic.com

nih.gov-Gingerol: Formed via condensation and subsequent reduction. It can degrade via a retro-aldol reaction to form zingerone. wikipedia.orgrsc.org

Zingerone: A key ketone intermediate formed either from gingerol degradation or directly via the BAS/RZS pathway. vulcanchem.comresearchgate.net

(S)-Zingerol: The final product, formed by the stereoselective reduction of zingerone. vulcanchem.com

Metabolic flux analysis, often using 13C labeling, is a powerful tool to quantify the flow of carbon through this and other metabolic pathways. d-nb.info Such analyses are crucial for metabolic engineering efforts aimed at overproducing zingerone or related compounds in microbial hosts like E. coli or yeast. researchgate.netfrontiersin.org By understanding and manipulating the metabolic flux, researchers can redirect precursors from central metabolism towards the desired product, bypass rate-limiting steps, and optimize the expression of pathway enzymes to enhance yields. d-nb.infonoah.nrw For example, increasing the intracellular availability of precursors like malonyl-CoA and feruloyl-CoA is a common strategy to boost the production of plant polyketides in engineered microorganisms. researchgate.netresearchgate.net

Advanced Extraction, Isolation, and Analytical Methodologies for S Zingerol

Advanced Extraction Techniques for (S)-Zingerol from Plant Matrices

Advanced extraction techniques offer significant advantages over traditional methods by improving efficiency and being more environmentally friendly. rsc.org These methods include Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Enzyme-Assisted Extraction (EAE). rsc.org

Microwave-Assisted Extraction (MAE) is a novel technique that utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction process. nih.gov This method is noted for reducing extraction time and the volume of solvent required. rsc.org However, careful optimization of parameters is crucial to prevent the thermal degradation of heat-sensitive compounds like gingerols, which can be converted into zingerone (B1684294). rsc.orgqascf.com

Research has focused on optimizing MAE conditions to maximize the yield of pungent compounds from ginger. One study identified the optimal conditions for extracting 6-gingerol (B72531) as a microwave power of 528 W, a liquid-to-solid ratio of 26 mL/g, an extraction time of 31 seconds, and an ethanol (B145695) concentration of 78%. nih.govactapol.net These conditions yielded a higher content of 6-gingerol compared to conventional methods like maceration, heat reflux, and ultrasound-assisted extraction. nih.govqascf.com Another study determined that a microwave power of 400 W for 1 minute was optimal, yielding 71.5 ± 3.6 mg/g of 6-gingerol and 5.0 ± 0.3 mg/g of zingerone. nih.gov High microwave power and prolonged extraction times can lead to the degradation of 6-gingerol into compounds such as 6-shogaol (B1671286), paradol, and zingerone. qascf.com

| Parameter | Optimal Value (Study 1) nih.govqascf.com | Optimal Value (Study 2) qascf.comnih.gov | Optimal Value (Study 3) qascf.com |

| Microwave Power | 528 W | 400 W | 180 W |

| Extraction Time | 31 s | 1 min | 10 min |

| Solvent | 78% Ethanol | - | 70% Ethanol |

| Solvent to Solid Ratio | 26 mL/g | - | - |

| Yield (6-Gingerol) | 15.3 ± 0.85 mg/g | 71.5 ± 3.6 mg/g | 30.0% recovery |

| Yield (Zingerone) | - | 5.0 ± 0.3 mg/g | - |

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SFE-CO2), is a green extraction technique valued for its use of a non-toxic solvent and mild operating conditions. rsc.org SFE allows for the selective extraction of non-polar and low-polar compounds. ucl.ac.uk The properties of the supercritical fluid can be manipulated by changing pressure and temperature, allowing for the fractionation of different compounds.

Studies have shown SFE to be highly effective for extracting ginger's active compounds. Optimal conditions of 15 MPa pressure, 35°C, and a CO2 flow rate of 15 g/min resulted in a 6-gingerol content of 20.6%. qascf.com Another study reported that pressures of 276 bar and a temperature of 40°C yielded the highest amount of non-volatile oil components, including gingerols and shogaols. nih.gov Combining SFE with fractionation has been shown to increase the 6-gingerol content in the resulting oleoresin by 37.38 wt%. qascf.com

| Pressure | Temperature | CO₂ Flow Rate | Key Findings | Reference |

| 15 MPa | 35°C | 15 g/min | Achieved highest 6-gingerol content (20.6%). | qascf.com |

| 280 bar | 40°C | - | Obtained a 6-gingerol content of 25.97% in the crude extract. | qascf.com |

| 276 bar | 40°C | - | Resulted in the highest yield of non-volatile oil components. | nih.gov |

| 100 bar | 40°C | - | Optimal for α-zingiberene extraction (19.34%). | rsc.org |

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents and enhancing mass transfer. scispace.comresearchgate.net This technique is known for reducing extraction times and increasing yields. ppublishing.org

In the context of ginger extraction, UAE has been shown to be significantly faster than conventional methods like Soxhlet extraction. scispace.comui.ac.id One protocol involved mixing ground ginger with ethanol and sonicating at a frequency of 40 kHz for 30 minutes at room temperature. nih.gov Another study conducted UAE at 60°C with ethanol as the solvent. scispace.comui.ac.id Notably, GC-MS analysis of the extract from this study showed that zingerone was the main component, as the higher temperature likely caused the decomposition of gingerol. scispace.comppublishing.orgui.ac.id The extraction rate with UAE was found to be approximately 1.75 times faster than with a Soxhlet apparatus. scispace.comui.ac.id

| Frequency | Temperature | Time | Solvent | Key Findings | Reference |

| 40 kHz | Room Temp. | 30 min | Ethanol | Effective for extracting polar bioactive compounds. | nih.gov |

| 42 kHz | 60°C | - | Ethanol | Zingerone was the main component detected; 1.75x faster than Soxhlet. | scispace.comui.ac.id |

| - | 25°C | 10 min | Ionic Liquid | Yield of gingerols was 12.21 mg/g. | qascf.com |

Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, uses solvents at elevated temperatures and pressures. rsc.orgresearchgate.net These conditions increase the solubility and diffusion rate of solutes while decreasing solvent viscosity, leading to a more efficient extraction. researchgate.netmdpi.com PLE is considered a green technique due to reduced solvent consumption and extraction time. researchgate.netnih.gov

For ginger extraction, PLE using bioethanol/water mixtures has proven highly efficient. nih.gov Optimal conditions were found to be 100°C and 1500 psi for 20 minutes with 70% bioethanol, which yielded a higher content of 6-gingerol (14.106 ± 0.34 mg/g) compared to 8 hours of Soxhlet extraction (13.203 ± 0.38 mg/g). qascf.comresearchgate.net Another study focusing on ginger pulp found the highest yield of 6-gingerol (0.68 ± 0.08 mg/g) was achieved at 130°C for 25 minutes. qascf.com

| Temperature | Pressure | Time | Solvent | Key Findings | Reference |

| 100°C | 1500 psi | 20 min | 70% Bioethanol | Higher yield of gingerols compared to Soxhlet extraction. | qascf.comresearchgate.netnih.gov |

| 130°C | - | 25 min | - | Highest yield of 6-gingerol from ginger pulp. | qascf.com |

| 126°C | 20 bar | 38 min | Water | Optimized for total phenolic content and antioxidant activity from ginger waste. | mdpi.com |

Enzyme-Assisted Extraction (EAE) employs specific enzymes to break down the plant cell wall, which is composed of cellulose (B213188), pectin, and other polysaccharides, thereby facilitating the release of bioactive compounds. rsc.orgmdpi.com This method can lead to significantly higher extraction yields. rsc.org

In ginger extraction, various enzymes have been utilized. Pretreatment with accellerase, a mix of cellulase (B1617823) and glucosidase, increased the yield of 6-gingerol by 64.10%. qascf.comrsc.org Another study reported that using viscozyme or amylase followed by acetone (B3395972) extraction resulted in a gingerol yield of 12.2% ± 0.4, compared to 6.4% ± 0.4 in the control. rsc.orgresearchgate.net Combining hydrothermal treatment with enzymes like pectinase (B1165727) and α-amylase has also been shown to be effective in increasing the content of gingerol and shogaol. mdpi.com

| Enzyme(s) | Treatment Conditions | Key Findings | Reference |

| Accellerase (Cellulase and Glucosidase) | 4 hours pretreatment | Increased 6-gingerol yield by 64.10%. | qascf.comrsc.org |

| Stargen (α-amylase and glucoamylase) | - | Increased 6-gingerol yield by 58.39%. | qascf.com |

| Viscozyme or Amylase | Followed by acetone extraction | Increased gingerol yield from 6.4% to 12.2%. | rsc.orgresearchgate.net |

| Pectinase and α-amylase | 50°C for 2h (Pectinase), 93°C for 1h (α-amylase) | Effectively increased the content of gingerol and shogaol. | mdpi.com |

Pressurized Liquid Extraction (PLE) Efficiency

High-Resolution Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds, necessitating high-resolution isolation and purification techniques to obtain pure (S)-Zingerol.

One patented method describes a process involving ultrasonic extraction followed by ultrafiltration and purification using macroporous adsorption resin. google.com The process uses a ceramic membrane for ultrafiltration and then adsorbs the extract onto the resin. google.com Elution with a dilute hydrochloric acid solution followed by purified water and then an ethanol solution yields zingerone with a purity of over 98%. google.com

High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for the isolation and purification of gingerols from crude extracts. qascf.com One study employed a solvent system of light petroleum/ethyl acetate (B1210297)/methanol/water (5/5/6.5/3.5 v/v/v/v) to separate gingerols, achieving purities of up to 99.9%. qascf.comresearchgate.net Another HSCCC method used a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (10/2/5/7, v/v/v/v) to isolate 6-gingerol with a purity of 99.6%. qascf.com

Semi-preparative High-Performance Liquid Chromatography (HPLC) is also effective. Using a C18 column with a mobile phase of methanol/water (75:25, v/v), 6-gingerol was purified to 94.4% purity in a 30-minute run. qascf.com Another semi-preparative method achieved a purity of 98.3% for 6-gingerol. qascf.com For other related compounds like zingiberene, intermittent silica (B1680970) gel column chromatography has been used, achieving a final purity of 72.93% after a two-step process. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has been effectively utilized for the separation and purification of zingerone from ginger. In one study, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 was employed. From 1.5 grams of a crude extract of ginger, approximately 21.7 milligrams of zingerone were successfully isolated with a purity of 98.6% as determined by High-Performance Liquid Chromatography (HPLC). The separation process was conducted at a revolution speed of 850 rotations per minute, with the lower aqueous phase serving as the mobile phase at a flow rate of 2.0 milliliters per minute.

Another research effort detailed the use of HSCCC for the preparative separation of zingerone from a crude ethyl acetate extract of ginger rhizomes. The optimal two-phase solvent system for this separation was identified as n-hexane-ethyl acetate-methanol-water in a 1:1:1:1 volume ratio. This method allowed for the isolation of zingerone with high purity.

Preparative Chromatographic Techniques for Enantiomer Separation

While HSCCC is effective for isolating zingerone, the separation of its specific enantiomers, such as (S)-Zingerol, often requires chiral preparative chromatography. Techniques like preparative High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) are instrumental in resolving racemic mixtures of zingerol. These CSPs are designed to have differential interactions with the (R) and (S) enantiomers, allowing for their separation. The choice of the specific chiral column and the mobile phase composition are critical factors that are optimized to achieve baseline separation of the enantiomers, enabling the isolation of pure (S)-Zingerol.

Advanced Chromatographic and Spectroscopic Characterization

Following isolation, a suite of advanced analytical methods is employed to confirm the identity, purity, and stereochemistry of (S)-Zingerol.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of zingerone and the resolution of its stereoisomers. A validated HPLC method for the simultaneous quantification of six gingerols, 6-shogaol, and zingerone in ginger extracts utilized a C18 column and a gradient elution with a mobile phase of acetonitrile (B52724) and water. Detection was carried out at 280 nm. This method demonstrated good linearity with a correlation coefficient (R2) greater than 0.999 for all analytes. The limits of detection (LOD) and quantification (LOQ) for zingerone were found to be 0.12 µg/mL and 0.37 µg/mL, respectively.

For the specific quantification of stereoisomers, chiral HPLC methods are necessary. These methods employ chiral stationary phases that can differentiate between the (R) and (S) enantiomers of zingerol, allowing for their individual quantification.

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile and Water (Gradient) |

| Detection Wavelength | 280 nm |

| Correlation Coefficient (R2) | > 0.999 |

| Limit of Detection (LOD) | 0.12 µg/mL |

| Limit of Quantification (LOQ) | 0.37 µg/mL |

High-Performance Thin Layer Chromatography (HPTLC) Densitometric Analysis

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and efficient method for the quantification of zingerone. A developed and validated HPTLC densitometric method for the simultaneous estimation of 6-gingerol, 8-gingerol (B1664213), 10-gingerol (B1664516), and zingerone in herbal extracts and polyherbal formulations utilized a mobile phase of toluene: ethyl acetate: formic acid (5:4:0.1 v/v/v). Densitometric scanning was performed at 282 nm. The method was found to be accurate, with a recovery of 99.41% for zingerone. The limit of detection and limit of quantification for zingerone were determined to be approximately 20 ng/spot and 60 ng/spot, respectively.

| Parameter | Value |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:0.1 v/v/v) |

| Detection Wavelength | 282 nm |

| Recovery | 99.41% |

| Limit of Detection (LOD) | ~20 ng/spot |

| Limit of Quantification (LOQ) | ~60 ng/spot |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for profiling volatile and semi-volatile compounds in ginger extracts, including zingerone and related substances. In a study analyzing the chemical composition of ginger essential oil, zingerone was identified as a major constituent. The analysis is typically performed by injecting the sample into a GC equipped with a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification by comparison with spectral libraries. This technique is invaluable for identifying impurities and other related compounds present alongside zingerol in an extract.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation and confirmation of (S)-Zingerol. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide detailed information about the molecule's carbon-hydrogen framework.

In one analysis, the ¹H NMR spectrum of zingerone in CDCl₃ showed characteristic signals for the aromatic protons, the methoxy (B1213986) group, the hydroxyl proton, and the protons of the ethyl ketone side chain. The ¹³C NMR spectrum provided complementary information, showing distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the side chain. These spectral data, when compared with established values, provide unambiguous confirmation of the zingerol structure. For the confirmation of the (S)-enantiomer specifically, advanced NMR techniques using chiral solvating agents or the synthesis of diastereomeric derivatives may be required to induce chemical shift differences between the enantiomers.

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical analytical step in the study and application of (S)-Zingerol. Since the compound possesses a stereogenic center at the hydroxyl-bearing carbon of its side chain, it exists as a pair of enantiomers: (S)-Zingerol and (R)-Zingerol. The distinct stereochemistry of each enantiomer can lead to significant differences in biological and pharmacological activities. Therefore, robust analytical methods are required to separate, identify, and quantify these enantiomers, typically to determine the enantiomeric excess (ee%) of a sample produced via asymmetric synthesis or biotransformation. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.

The success of chiral HPLC separation hinges on the use of a Chiral Stationary Phase (CSP). For zingerol enantiomers, polysaccharide-based CSPs have demonstrated exceptional efficacy. These CSPs, typically derivatives of cellulose or amylose (B160209) coated onto a silica support, create a chiral environment where the enantiomers exhibit different affinities and interactions. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times on the column, enabling their separation and quantification.

Research has established optimized conditions for the baseline separation of zingerol enantiomers. The mobile phase, a crucial component of the chromatographic system, is typically a non-polar solvent like n-hexane, modified with a small percentage of an alcohol, such as isopropanol (B130326) or ethanol. The alcohol modifier plays a key role in modulating the interactions between the analytes and the CSP, thereby influencing retention and resolution. Adjusting the concentration of the alcohol modifier is a primary strategy for optimizing the separation factor (α) and resolution (Rs).

The separation factor (α) is a measure of the relative retention of the two enantiomers, while the resolution (Rs) quantifies the degree of separation between the two peaks. A resolution value of Rs ≥ 1.5 is generally considered to indicate baseline separation, which is essential for accurate quantification.

The following data table summarizes conditions and results from published studies on the chiral HPLC separation of zingerol enantiomers, illustrating the effectiveness of polysaccharide-based CSPs.

Table 3.3.5-1: Selected Chiral HPLC Methods for the Separation of Zingerol Enantiomers

| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | tR1 (min) [(S)-Zingerol] | tR2 (min) [(R)-Zingerol] | Resolution (Rs) | Reference |

| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol (90:10, v/v) | 0.8 | 25 | 13.9 | 15.2 | 2.1 | Osorio-Tobón et al., 2016 |

| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol (90:10, v/v) | 0.5 | 30 | 17.5 | 19.5 | >1.5 | Miyazawa et al., 2009 |

| Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm | n-Hexane / Ethanol (90:10, v/v) | 1.0 | RT | 10.8 | 12.1 | 2.0 | Brenna et al., 2003 |

Note: Retention times (tR) can vary slightly based on specific system configurations and column age. RT = Room Temperature.

Following chromatographic separation, detection is typically performed using a UV-Vis detector. The phenolic ring in the zingerol structure serves as a chromophore, exhibiting strong absorbance at wavelengths around 280 nm. The output from the detector is a chromatogram showing two distinct peaks corresponding to the (S) and (R) enantiomers.

The enantiomeric excess (ee%) is then calculated from the integrated peak areas of the two enantiomers using the following formula:

ee% = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] × 100

Mechanistic Elucidation of S Zingerol S Biological Activities: in Vitro Studies

Modulation of Cellular Signaling Pathways

(S)-Zingerol exerts its influence on cellular behavior by interacting with a complex network of signaling pathways. These pathways are critical for a wide range of cellular processes, from inflammation and proliferation to survival and apoptosis.

Regulation of Nuclear Factor-κB (NF-κB) Pathway

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response and cellular survival. (S)-Zingerol has been shown to be a potent inhibitor of this pathway. tandfonline.comresearchgate.netmdpi.com In vitro studies demonstrate that Zingerol can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. tandfonline.comnih.gov This action prevents the nuclear translocation of the NF-κB p65 subunit, a critical step for its activation. nih.gov By inhibiting NF-κB activation, Zingerol effectively downregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2. tandfonline.complos.org This inhibitory effect on the NF-κB pathway is a key mechanism behind the anti-inflammatory properties of (S)-Zingerol observed in various in vitro models. nih.govresearchgate.net Some studies suggest that Zingerone (B1684294) may also interfere with the formation of the endotoxin (B1171834) receptor complex, which is upstream of NF-κB signaling. plos.org

Inhibition of Akt (Protein Kinase B) Signaling

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. In vitro evidence indicates that (S)-Zingerol can inhibit the activation of Akt. frontiersin.orgspringermedizin.de Specifically, studies have shown that 10-gingerol (B1664516), a related compound, can inactivate Akt, which contributes to its anti-proliferative effects in breast cancer cells. spandidos-publications.comjelsciences.com The inhibition of the PI3K/Akt pathway by ginger compounds can halt the cell cycle and prevent cell proliferation. springermedizin.de The anti-inflammatory mechanism of ginger and its components is also linked to the inhibition of Akt. researchgate.net

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, are crucial for transmitting extracellular signals to the cellular machinery that governs processes like proliferation, differentiation, and apoptosis. In vitro studies have revealed that (S)-Zingerol can modulate the activity of these pathways. frontiersin.orgnih.gov It has been demonstrated that Zingerol can suppress the phosphorylation, and thus the activation, of ERK, JNK, and p38 in various cell types. frontiersin.orgmdpi.com For instance, in fibroblast-like synoviocytes stimulated with TNFα, Zingerone treatment significantly suppressed the activation of ERK, JNK, and p38. nih.gov Similarly, in RAW264.7 macrophage cells, Zingerone was shown to potentially suppress the activation of JNK, p38, and ERK. nih.govresearchgate.net However, one study noted that at a concentration of 200 µM, zingerone did not significantly decrease the expression of phosphorylated JNK, p38, and ERK. nih.gov The inhibition of MAPK pathways by Zingerol contributes to its anti-inflammatory and anti-proliferative effects. frontiersin.org

Attenuation of EGFR/Src/STAT3 Signaling

The Epidermal Growth Factor Receptor (EGFR), Src, and Signal Transducer and Activator of Transcription 3 (STAT3) constitute a significant signaling axis that promotes cell proliferation, survival, and migration. In vitro research suggests that compounds from ginger, such as 6-gingerol (B72531), can attenuate this signaling pathway. rsc.orgmdpi.com Studies have shown that 6-gingerol can inhibit the phosphorylation of EGFR, Src, and STAT3 in breast cancer cells. mdpi.com This inhibition leads to an increase in the expression of the tumor suppressor p53, ultimately triggering apoptosis. rsc.orgmdpi.com By blocking this pathway, (S)-Zingerol and related compounds can effectively hinder the oncogenic signals that drive cancer progression. udg.mx

Modulation of Cell Cycle Regulatory Proteins (Cyclins, CDKs, p21)

The cell cycle is a tightly regulated process controlled by a family of proteins including cyclins and cyclin-dependent kinases (CDKs). (S)-Zingerol has been shown to modulate the expression and activity of these key regulatory proteins, leading to cell cycle arrest. horizonepublishing.com In vitro studies have demonstrated that zingerone can inhibit the expression of Cyclin D1, a protein essential for the G1 phase of the cell cycle. horizonepublishing.com Furthermore, related ginger compounds like 6-gingerol and 10-gingerol have been found to downregulate the expression of various cyclins and CDKs, leading to cell cycle arrest at the G1 or G2/M phase. spandidos-publications.comjelsciences.comindexcopernicus.comjelsciences.com Conversely, Zingerol can increase the expression of CDK inhibitors like p21, which further contributes to halting cell cycle progression. indexcopernicus.comjelsciences.comnih.gov This modulation of cell cycle proteins is a key mechanism by which (S)-Zingerol exerts its anti-proliferative effects. horizonepublishing.com

Influence on Transcriptional Factors (e.g., Snail, AP-1)

Transcriptional factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. (S)-Zingerol has been shown to influence the activity of important transcriptional factors like Activator Protein-1 (AP-1). In vitro studies have demonstrated that 6-gingerol, a related compound, can inhibit the activation of AP-1. plos.org This inhibition is mediated through the suppression of the ERK1/2 and JNK MAP kinase pathways. plos.org The regulation of such transcriptional factors is another layer of control through which (S)-Zingerol can exert its wide-ranging biological effects.

Data Tables

Table 1: In Vitro Effects of (S)-Zingerol and Related Compounds on Cellular Signaling Pathways

| Cell Line | Compound | Pathway Affected | Observed Effect | Reference |

| RAW264.7 macrophages | Zingerone | NF-κB | Inhibition of p65 nuclear translocation | nih.gov |

| HuH7 liver cells | S- nih.gov-Gingerol | NF-κB | Reduced NF-κB activity | researchgate.net |

| MDA-MB-231 breast cancer cells | 10-Gingerol | Akt | Inactivation of Akt | spandidos-publications.comjelsciences.com |

| Fibroblast-like synoviocytes | Zingerone | MAPK (ERK, JNK, p38) | Suppression of activation | nih.gov |

| RAW264.7 macrophages | Zingerone | MAPK (JNK, p38, ERK) | Potential suppression of activation | nih.govresearchgate.net |

| Breast cancer cells | 6-Gingerol | EGFR/Src/STAT3 | Inhibition of phosphorylation | mdpi.com |

Table 2: In Vitro Effects of (S)-Zingerol and Related Compounds on Cell Cycle Regulatory Proteins

| Cell Line | Compound | Protein(s) Affected | Observed Effect | Reference |

| Cancer cells | Zingerone | Cyclin D1 | Inhibition of expression | horizonepublishing.com |

| HCT116 colon cancer cells | Zingerone | p21 | Upregulation | nih.gov |

| BxPC-3 and HPAC pancreatic cancer cells | nih.gov-Gingerol | Cyclin A, Cdk2, Cdk4, Cdk6 | Decreased expression | nih.gov |

| MDA-MB-231 breast cancer cells | 10-Gingerol | Cyclins, CDKs | Downregulation of expression | spandidos-publications.comjelsciences.com |

| HeLa cervical cancer cells | 10-Gingerol | Cyclin A, Cyclin D1, Cyclin E | Decreased mRNA and protein expression | indexcopernicus.com |

Activation of Transient Receptor Potential Vanilloid Type 1 (TRPV1)

(S)-Zingerol, often referred to as zingerone, is recognized as an agonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) ion channel, a key receptor involved in nociception. nih.govnih.gov However, in vitro studies have demonstrated that it is a significantly weaker agonist compared to other pungent compounds found in ginger, such as 6-shogaol (B1671286) and 6-gingerol. nih.gov The potency of zingerone is attributed to its chemical structure; its shorter aliphatic tail results in weaker activation of the TRPV1 channel. nih.gov

The molecular interaction underlying this activation has been explored through mutagenesis and computational modeling. These studies reveal that zingerone's ability to activate TRPV1 channels depends on the formation of hydrogen bonds with two specific amino acid residues within the channel's ligand-binding pocket: threonine at position 551 (T551) and glutamic acid at position 571 (E571). nih.goveurekaselect.com These are the same residues critical for the binding of capsaicin, the pungent compound in chili peppers. nih.goveurekaselect.com Computational models suggest zingerone adopts a "head-down, tail-up" orientation similar to capsaicin, but can also assume a unique horizontal binding pose that allows direct interaction with the channel pore. nih.gov

Interestingly, some research on adult rat spinal substantia gelatinosa (SG) neurons suggests that zingerone's effects may be mediated by activating TRPA1 channels rather than TRPV1 in that specific context. nih.govsci-hub.se This indicates that the cellular environment and receptor expression profile can influence the primary target of zingerone's action.

| Finding | Methodology | Key Details | Reference |

|---|---|---|---|

| Weak Agonist Activity | Electrophysiology, Calcium Imaging | Zingerone requires millimolar concentrations to elicit a response, showing much lower potency than 6-shogaol or 6-gingerol. | nih.gov |

| Binding Mechanism | Mutagenesis, Computational Modeling | Activation is dependent on hydrogen bonds with residues T551 and E571 in the TRPV1 binding pocket. | nih.goveurekaselect.com |

| Alternative Target | Whole-cell Patch-clamp | In spinal SG neurons, zingerone's effects were sensitive to TRPA1 antagonists but not the TRPV1 antagonist capsazepine. | nih.gov |

Cellular and Subcellular Targets

In the context of oncology research, (S)-Zingerol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through the intrinsic, or mitochondrial, pathway. researchgate.netresearchgate.net This process involves a carefully orchestrated series of molecular events centered on mitochondrial integrity. researchgate.net In vitro studies using colon and breast cancer cells have shown that zingerone treatment disrupts the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. researchgate.netresearchgate.net

Specifically, zingerone upregulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.netoup.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical step that results in the release of cytochrome c from the mitochondria into the cytosol. researchgate.netmdpi.com

Once in the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1). science.gov This binding, in the presence of ATP, triggers the assembly of a large protein complex known as the apoptosome. science.govnih.gov The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. science.govresearchgate.net Activated caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3. mdpi.comresearchgate.net The activation of caspase-3 unleashes a cascade of proteolytic events that dismantle the cell, leading to its death. mdpi.com Conversely, in studies using normal (non-cancerous) fibroblast cells, zingerone has shown a protective, anti-apoptotic effect against radiation-induced damage by upregulating Bcl-2 and down-regulating Bax, highlighting its differential activity based on cell type. oup.com

| Target Protein | Effect of Zingerol | Downstream Consequence | Reference |

|---|---|---|---|

| Bcl-2 | Downregulation | Promotes apoptosis | nih.govresearchgate.net |

| Bax | Upregulation | Promotes mitochondrial permeabilization | nih.govresearchgate.net |

| Cytochrome c | Release from mitochondria | Binds to Apaf-1 to initiate apoptosome formation | nih.govresearchgate.net |

| Caspase-9 | Activation | Activates executioner caspases | researchgate.net |

| Caspase-3 | Activation/Cleavage | Executes cellular dismantling | nih.govresearchgate.netmdpi.com |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. Aberrant HDAC activity is linked to various diseases, and HDAC inhibitors have emerged as important therapeutic agents. These inhibitors typically work by chelating the zinc ion within the enzyme's active site. Despite the investigation of many natural phytochemicals as potential HDAC inhibitors, a review of the available scientific literature from targeted searches did not yield specific in vitro studies detailing a direct interaction between (S)-Zingerol and HDAC enzymes.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. mdpi.com MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly important in processes requiring ECM remodeling, such as cancer cell invasion and angiogenesis. researchgate.netmdpi.com In vitro studies have demonstrated that (S)-Zingerol can effectively inhibit the activity of both MMP-2 and MMP-9. researchgate.netmdpi.com

Using gelatin zymography assays on conditioned media from cancer cells, researchers have shown that treatment with zingerone leads to a dose-dependent decrease in the gelatinolytic activities of MMP-2 and MMP-9. mdpi.com This inhibition of MMP activity is a key mechanism underlying zingerone's observed anti-angiogenic and anti-metastatic effects in vitro, as it prevents the breakdown of the basement membrane, a crucial step for cell migration and invasion. researchgate.netmdpi.com

| Target Enzyme | Observed Effect | Assay Method | Biological Implication | Reference |

|---|---|---|---|---|

| MMP-2 | Decreased activity | Gelatin Zymography | Inhibition of ECM degradation | researchgate.netmdpi.com |

| MMP-9 | Decreased activity | Gelatin Zymography | Inhibition of ECM degradation | researchgate.netmdpi.com |

(S)-Zingerol exhibits potent antioxidant properties through a dual mechanism observed in vitro. It acts as both a direct scavenger of free radicals and an indirect modulator that enhances the endogenous antioxidant defense systems of the cell. researchgate.netoup.com

As a direct scavenger, the phenolic structure of zingerone allows it to donate a hydrogen atom to neutralize a wide variety of reactive oxygen species (ROS), including hydroxyl radicals (OH•) and superoxide (B77818) anions (O₂•⁻). oup.com Its ability to scavenge stable free radicals like DPPH• and ABTS•+ has also been confirmed in cell-free chemical assays. oup.com

In addition to this direct action, in vitro cell culture experiments have shown that pretreatment with zingerone leads to a significant upregulation in the activity of key antioxidant enzymes. researchgate.netoup.com These include Superoxide Dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and Catalase (CAT) and Glutathione (B108866) Peroxidase (GPx), which then detoxify hydrogen peroxide into water. oup.com Furthermore, zingerone treatment has been found to increase the intracellular levels of reduced glutathione (GSH), a critical non-enzymatic antioxidant and a cofactor for GPx. researchgate.netoup.com

| Mechanism | Specific Target | Observed Effect | Reference |

|---|---|---|---|

| Direct Scavenging | ROS (OH•, O₂•⁻) | Neutralization of free radicals | oup.com |

| Enzyme Upregulation | Catalase (CAT) | Increased activity | researchgate.netoup.com |

| Superoxide Dismutase (SOD) | Increased activity | researchgate.netoup.com | |

| Glutathione Peroxidase (GPx) | Increased activity | researchgate.netoup.com | |

| Reduced Glutathione (GSH) | Increased levels | researchgate.netoup.com |

(S)-Zingerol demonstrates significant immunomodulatory effects in vitro by suppressing the production of key pro-inflammatory mediators. In various cell models, particularly those stimulated with inflammatory agents like lipopolysaccharide (LPS), zingerone has been shown to inhibit the expression and/or secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This anti-inflammatory action is often linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Studies on ginger extracts and related compounds have further elucidated this mechanism. Research on other ginger-derived molecules like gingerols, which are structurally related to zingerone, shows inhibition of Interleukin-8 (IL-8). In an in vitro hepatic inflammatory model using HuH7 cells, the related compound S-6-gingerol was found to decrease the mRNA levels of IL-6, IL-8, and Serum Amyloid A1 (SAA1) following stimulation with IL-1β. These findings suggest that a common mechanism among these phenolic compounds from ginger is the downregulation of key genes involved in the inflammatory response.

| Mediator | Observed Effect | Studied Compound(s) | Reference |

|---|---|---|---|

| TNF-α | Inhibition/Suppression | Zingerone | nih.gov |

| IL-6 | Inhibition/Suppression | Zingerone, S-6-gingerol | nih.gov |

| IL-8 | Inhibition/Suppression | Gingerols, S-6-gingerol | |

| SAA1 | Decreased mRNA levels | S-6-gingerol |

Effect on iNOS (Inducible Nitric Oxide Synthase)

(S)-Zingerol, also known as jci.org-gingerol, has demonstrated a significant inhibitory effect on inducible nitric oxide synthase (iNOS) in various in vitro models. Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation.

In lipopolysaccharide (LPS)-stimulated J774.1 mouse macrophages, jci.org-gingerol exhibited a dose-dependent inhibition of NO production and a significant reduction in iNOS protein levels. nih.gov This suggests that (S)-Zingerol can suppress the inflammatory response by downregulating the expression of the iNOS enzyme. nih.gov Further studies in murine macrophage cell lines, such as RAW 264.7, have corroborated these findings, showing that gingerol metabolites and analogues significantly inhibit LPS-induced NO production by attenuating iNOS protein expression. thieme-connect.com This inhibition occurs at the transcriptional level by preventing the activation of NF-κB, a key transcription factor for the iNOS gene. thieme-connect.com

Research has also shown that zingerone, a related compound, significantly suppressed the mRNA levels of the iNOS gene in liver cells, indicating its antioxidant activity and ability to counteract oxidative damage. plos.org Similarly, other ginger-derived compounds like 6-dehydroshogaol and 1-dehydro- jci.org-gingerdione have been found to significantly suppress the expression of iNOS protein in a concentration-dependent manner in murine macrophages. capes.gov.br The mechanism appears to involve the inhibition of pathways such as NF-κB, which is crucial for the transcription of the iNOS gene. thieme-connect.comnih.gov

Diverse Pharmacological Effects in Cell Models

Anti-proliferative and Apoptotic Effects in Cancer Cell Lines

(S)-Zingerol has been shown to possess anti-proliferative and pro-apoptotic properties in a variety of cancer cell lines.

In human colon cancer cell lines, such as SW-480, jci.org-gingerol inhibited cell proliferation and induced apoptosis. nih.gov This was evidenced by the externalization of phosphatidylserine (B164497) and the activation of caspases 8, 9, 3, and 7, leading to PARP cleavage. nih.gov The compound was shown to be selective, as it did not affect the viability of normal mouse colon cells. nih.gov The anti-proliferative effect in colon cancer cells is also associated with the induction of cell cycle arrest, with some studies reporting a G2/M phase arrest and others a G1 arrest. mdpi.com

In the context of breast cancer, jci.org-gingerol has been found to induce apoptosis in MCF-7 cells, with a significant increase in the expression of caspase-3, caspase-8, and caspase-9. researchgate.net Studies on human breast cancer cells also revealed that jci.org-gingerol and its related compound, nih.gov-gingerol, can decrease the levels of proteins associated with invasion and motility, such as MMP-2 and MMP-9. mdpi.com

For hepatocellular carcinoma, jci.org-gingerol and ginger extracts have demonstrated the ability to inhibit the proliferation of HepG2 cells and induce apoptosis. scialert.netyarsi.ac.id This effect is linked to the compound's antioxidant properties. scialert.net In glioblastoma cell lines, jci.org-gingerol has been reported to induce TRAIL-mediated apoptosis. biomolther.org Furthermore, it has been shown to inhibit the proliferation of glioma cells by modulating MnSOD and ERK phosphorylation. biomolther.org

The molecular mechanisms underlying these effects often involve the modulation of key signaling pathways. For instance, in colon cancer cells, jci.org-gingerol has been found to down-regulate the PMA-induced phosphorylation of ERK1/2 and JNK MAP kinases and the activation of the AP-1 transcription factor. nih.gov

Table 1: In Vitro Anti-proliferative and Apoptotic Effects of (S)-Zingerol in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Key Molecular Targets/Pathways |

| SW-480 | Colon Cancer | Inhibition of proliferation, induction of apoptosis, cell cycle arrest (G2/M or G1). nih.govmdpi.com | Activation of caspases 8, 9, 3, & 7; PARP cleavage; downregulation of ERK1/2 and JNK phosphorylation; inhibition of AP-1. nih.gov |

| HCT-116 | Colon Cancer | Induction of apoptosis. wjgnet.com | Induction of apoptosis-related genes. wjgnet.com |

| MCF-7 | Breast Cancer | Inhibition of proliferation, induction of apoptosis. researchgate.net | Increased expression of caspase-3, -8, and -9. researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, induction of apoptosis. scialert.netyarsi.ac.id | Associated with antioxidant activity. scialert.net |

| PANC-1 | Pancreatic Cancer | Inhibition of invasion and metastasis. wjgnet.com | Regulation of TJ-related proteins; inhibition of ERK and NF-κB/Snail pathways. wjgnet.com |

| Glioblastoma Cells | Brain Cancer | Induction of TRAIL-mediated apoptosis, inhibition of proliferation. biomolther.org | Modulation of MnSOD and ERK phosphorylation. biomolther.org |

Anti-Inflammatory Responses in Cultured Cells

(S)-Zingerol demonstrates potent anti-inflammatory effects in various cultured cell models, primarily by inhibiting the production of pro-inflammatory mediators.

In IL-1β-stimulated HuH7 liver cells, (S)- jci.org-gingerol attenuated inflammation by decreasing the mRNA levels of inflammatory factors such as IL-6, IL-8, and SAA1. researchgate.netnih.gov It also suppressed the generation of reactive oxygen species (ROS) and reduced the upregulation of cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory process. researchgate.netnih.gov The underlying mechanism involves the inhibition of the ROS/NF-κB/COX-2 pathway. researchgate.netnih.gov

In murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharides (LPS), jci.org-gingerol and its derivatives have been shown to significantly reduce the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. mdpi.com This is often associated with the inhibition of the NF-κB signaling pathway. thieme-connect.com Zingerone has also been shown to suppress liver inflammation by downregulating the hepatic mRNA expression of inflammatory markers like TLR4, RelA, NF-kB2, and TNF-α. plos.org

These findings highlight that (S)-Zingerol can modulate inflammatory responses at the cellular level by targeting key signaling molecules and pathways involved in the inflammatory cascade.

Table 2: In Vitro Anti-Inflammatory Effects of (S)-Zingerol

| Cell Line | Stimulus | Observed Effects | Key Molecular Targets/Pathways |

| HuH7 (Liver Cells) | IL-1β | Decreased mRNA of IL-6, IL-8, SAA1; suppressed ROS generation; reduced COX-2 upregulation. researchgate.netnih.gov | Inhibition of ROS/NF-κB/COX-2 pathway. researchgate.netnih.gov |

| J774.1 (Macrophages) | LPS | Dose-dependent inhibition of NO production; reduced iNOS expression. nih.gov | Downregulation of iNOS. nih.gov |

| RAW 264.7 (Macrophages) | LPS | Reduced production of TNF-α, IL-6, IL-1β; inhibition of NO production. mdpi.com | Inhibition of NF-κB pathway. thieme-connect.commdpi.com |

| Liver Cells | Endotoxin | Reduced mRNA expression of TLR4, RelA, NF-kB2, TNF-α, iNOS, COX-2. plos.org | Interference with cell signaling pathways. plos.org |

Antioxidant Efficacy in Cellular Systems

(S)-Zingerol and related ginger compounds exhibit significant antioxidant activity in cellular systems, protecting cells from oxidative damage.

In Caco-2 cells, a combination of gingerols and anthocyanins demonstrated a synergistic effect in enhancing cellular antioxidant defenses. nih.gov This combination reduced cellular ROS generation, increased glutathione content, and inhibited lipid peroxidation. nih.gov It also protected the activity of the antioxidant enzyme superoxide dismutase (SOD). nih.gov

Studies on HepG2 cells have shown that both ginger extract and jci.org-gingerol possess remarkable antioxidant activities, demonstrated by their ability to scavenge free radicals. yarsi.ac.id This antioxidant capacity is believed to contribute to their anti-cancer effects. scialert.netyarsi.ac.id In IL-1β-stimulated HuH7 liver cells, (S)- jci.org-gingerol suppressed oxidative stress by decreasing ROS generation. researchgate.netnih.gov

The antioxidant properties of ginger compounds are attributed to their phenolic structure, which allows them to scavenge free radicals and modulate cellular antioxidant defense pathways. frontiersin.orgmdpi.com

Table 3: Antioxidant Effects of (S)-Zingerol in Cellular Systems

| Cell Line | Stressor | Observed Effects | Mechanism of Action |

| Caco-2 | Oxidative Stress | Reduced ROS generation, increased glutathione, inhibited lipid peroxidation, protected SOD activity. nih.gov | Synergistic action with anthocyanins to bolster endogenous antioxidant systems. nih.gov |

| HepG2 | - | High radical scavenging activity. yarsi.ac.id | Direct free radical scavenging. yarsi.ac.id |

| HuH7 | IL-1β | Decreased ROS generation. researchgate.netnih.gov | Inhibition of inflammatory-induced oxidative stress. researchgate.netnih.gov |

Anti-Adipogenic Actions in Pre-Adipocyte Cell Lines

(S)-Zingerol and other ginger-derived compounds have been shown to inhibit adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes.

In the 3T3-L1 pre-adipocyte cell line, jci.org-gingerol has been found to inhibit adipogenesis and decrease the accumulation of lipid droplets. researchgate.netspandidos-publications.com This effect is mediated through the downregulation of key adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov These transcription factors are crucial regulators of genes involved in lipogenesis and fatty acid transport. nih.gov

Furthermore, jci.org-shogaol, another pungent compound in ginger, has demonstrated even more potent anti-adipogenic effects than jci.org-gingerol in 3T3-L1 cells. kau.edu.sa It not only inhibits the differentiation of pre-adipocytes but also stimulates lipolysis in mature adipocytes. kau.edu.sa The anti-adipogenic effects of ginger compounds are also linked to the inhibition of the Akt/GSK3β signaling pathway. researchgate.net

Table 4: Anti-Adipogenic Effects of (S)-Zingerol in Pre-Adipocyte Cell Lines

| Cell Line | Compound | Observed Effects | Key Molecular Targets/Pathways |

| 3T3-L1 | jci.org-Gingerol | Inhibition of adipogenesis, decreased lipid accumulation. researchgate.netspandidos-publications.com | Downregulation of PPARγ and C/EBPα; inhibition of Akt/GSK3β pathway. researchgate.netnih.gov |

| 3T3-L1 | jci.org-Shogaol | Potent inhibition of adipogenesis, stimulation of lipolysis. kau.edu.sa | Inhibition of PPARγ and C/EBPα expression. kau.edu.sa |

| 3T3-L1 | nih.gov-Gingerol | Reduced adipogenesis and lipid droplet accumulation. nih.gov | Downregulation of adipogenic transcriptional factors and lipid metabolism genes. nih.gov |

Effects on Cell Junction Integrity and Metastasis in Cancer Cells

(S)-Zingerol has been found to modulate cell junction integrity and inhibit processes related to cancer cell metastasis.

In invasive human pancreatic cancer cells (PANC-1), jci.org-gingerol was shown to prevent the disassembly of tight junctions (TJs). nih.gov It increased the expression of TJ-related proteins such as ZO-1, occludin, and E-cadherin, while decreasing the expression of claudin-4. nih.gov This restoration of TJ integrity is crucial for inhibiting cancer cell invasion.

The mechanism behind this effect involves the inhibition of the ERK/NF-κB/Snail signal transduction pathway. wjgnet.comnih.gov By suppressing this pathway, jci.org-gingerol inhibits the nuclear translocation of Snail, a key transcription factor involved in epithelial-mesenchymal transition (EMT) and metastasis. nih.gov Furthermore, jci.org-gingerol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. nih.gov

These findings suggest that (S)-Zingerol can counteract the metastatic potential of cancer cells by strengthening cell-cell adhesion and inhibiting the enzymatic machinery required for invasion.

Table 5: Effects of (S)-Zingerol on Cell Junctions and Metastasis

| Cell Line | Observed Effects | Key Molecular Targets/Pathways |

| PANC-1 (Pancreatic Cancer) | Increased expression of ZO-1, occludin, E-cadherin; decreased expression of claudin-4; inhibition of MMP-2 and MMP-9 activity. nih.gov | Inhibition of ERK/NF-κB/Snail pathway. wjgnet.comnih.gov |

| Hepatocellular Carcinoma Cells | Inhibition of migration and invasion. wjgnet.com | Inhibition of MTDH-mediated PI3K/Akt pathway. wjgnet.com |

Preclinical Efficacy Studies of S Zingerol in Animal Models

Anti-Inflammatory and Immunomodulatory Efficacy in Vivo

(S)-Zingerol demonstrates notable anti-inflammatory and immunomodulatory properties in animal models, positioning it as a compound of interest for inflammatory and autoimmune disorders. Its mechanisms involve the suppression of key inflammatory mediators and the modulation of cellular immune responses.

Suppression of Inflammatory Responses in Rodent Models

Research in rodent models has consistently shown that Zingerone (B1684294) can attenuate inflammatory processes across various disease states. In a mouse model of Pseudomonas aeruginosa-associated peritonitis, Zingerone treatment was found to be hepatoprotective, significantly reducing inflammatory markers such as malondialdehyde (MDA), reactive nitrogen intermediates (RNI), and myeloperoxidase (MPO). ncats.io It also lowered levels of inflammatory cytokines including macrophage inflammatory protein-2 (MIP-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). ncats.io Mechanistically, Zingerone was shown to down-regulate the hepatic mRNA expression of key signaling molecules in the inflammatory cascade, such as Toll-like receptor 4 (TLR4), RelA, NF-κB2, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). ncats.io

In a murine asthma model, Zingerone treatment reduced the infiltration of inflammatory cells into the airways and suppressed goblet cell hyperplasia. nih.gov Furthermore, studies in rat models of sepsis and ethanol-induced gastric ulcers have highlighted Zingerone's ability to reduce inflammation and protect organ tissues. mdpi.commdpi.comnih.gov In a sepsis model, Zingerone administration reduced plasma levels of IL-6 and TNF-α. nih.govbmbreports.org It also showed efficacy in animal models of arthritis, where it helped to improve inflammation. mdpi.com

| Animal Model | Key Findings | Measured Parameters | Reference |

|---|---|---|---|

| Mouse Peritonitis Model | Demonstrated significant hepatoprotective and anti-inflammatory effects. | Reduced levels of MDA, RNI, MPO, MIP-2, IL-6, TNF-α; Downregulated mRNA of TLR4, NF-κB2, iNOS, COX-2. | ncats.io |

| Murine Asthma Model | Alleviated airway inflammation and cellular infiltration. | Decreased levels of IL-4, IL-5, IL-13; Increased IFN-γ; Suppressed p-IκBα and p65. | nih.gov |

| Rat Sepsis Model | Protected against multi-organ damage by reducing inflammation. | Reduced plasma levels of IL-6 and TNF-α. | mdpi.comnih.govbmbreports.org |

| Rat Arthritis Model | Showed improvement in inflammation markers. | General inflammation improvement. | mdpi.com |

Modulation of Immune Parameters in Animal Systems